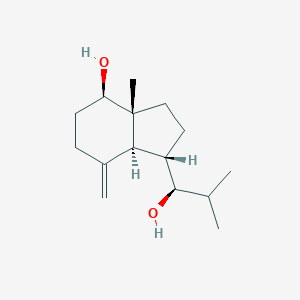

4(15)-Oppositene-1,7-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aR,4R,7aS)-1-[(1R)-1-hydroxy-2-methylpropyl]-3a-methyl-7-methylidene-2,3,4,5,6,7a-hexahydro-1H-inden-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-9(2)14(17)11-7-8-15(4)12(16)6-5-10(3)13(11)15/h9,11-14,16-17H,3,5-8H2,1-2,4H3/t11-,12+,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBVMKPZPKMEGY-JARUQAPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1CCC2(C1C(=C)CCC2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]([C@H]1CC[C@@]2([C@@H]1C(=C)CC[C@H]2O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of 4(15)-Oppositene-1,7-diol?

An In-depth Technical Guide to the Physicochemical Properties of 4(15)-Oppositene-1,7-diol

Introduction

This compound is a sesquiterpenoid belonging to the oppositane class of natural products. Sesquiterpenoids are a diverse group of C15 isoprenoids that are widely distributed in the plant kingdom and are known for their significant chemical complexity and wide range of biological activities.[1][2][3][4][5] The oppositane skeleton is a bicyclic system that has been identified in various plant species. This guide provides a detailed overview of the known physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals working with this and related compounds. It is important to note that while the general structure is established, comprehensive experimental data for all physicochemical properties of a single, specific stereoisomer of this compound are not fully available in the public domain. This guide compiles the existing data, including that for specific stereoisomers and theoretically calculated values for related isomers, to provide the most comprehensive profile possible.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a bicyclic oppositane core, functionalized with two hydroxyl groups and an exocyclic double bond. The numbering of the carbon skeleton is crucial for the unambiguous identification of the substituent positions.

The specific stereoisomer for which some spectroscopic data is available is (7R)-OPPOSIT-4(15)-ENE-1-BETA,7-DIOL. The "(R)" notation indicates a relative stereochemistry at the C7 position. The "BETA" designation for the hydroxyl group at C1 suggests it is oriented upwards from the plane of the ring system.

Sources

- 1. Figure 4 from Phytotoxins from Tithonia diversifolia. | Semantic Scholar [semanticscholar.org]

- 2. spectrabase.com [spectrabase.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Chemical characteristics of the sesquiterpenes and diterpenes from Lauraceae family and their multifaceted health benefits: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Botanical Treasury: A Technical Guide to the Natural Sourcing and Isolation of (7R*)-opposit-4(15)-ene-1β,7-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of Oppositene Sesquiterpenoids

Within the vast and intricate world of natural products, sesquiterpenoids represent a diverse class of C15 isoprenoid compounds renowned for their complex chemical structures and significant biological activities. Among these, the oppositene subclass has garnered attention for its unique carbon skeleton and potential therapeutic applications. This technical guide focuses on a specific member of this family, (7R*)-opposit-4(15)-ene-1β,7-diol, a sesquiterpenoid diol whose natural origins and isolation present a compelling case study for natural product chemists and drug discovery scientists. This document provides an in-depth exploration of the known botanical sources of this compound and a detailed, field-proven methodology for its isolation and characterization, underpinned by a rationale for each experimental choice to ensure scientific integrity and reproducibility.

Natural Provenance: The Botanical Origin of (7R)-opposit-4(15)-ene-1β,7-diol*

The quest for novel bioactive molecules frequently leads researchers to the plant kingdom, a rich reservoir of chemical diversity. The sesquiterpenoid (7R*)-opposit-4(15)-ene-1β,7-diol has been successfully isolated from the aerial parts of flowering herbs belonging to the Asteraceae family, specifically from Erigeron annuus (annual fleabane) and Erigeron sumatrensis (Sumatran fleabane).[1] This discovery is significant as the Erigeron genus is known to produce a variety of bioactive compounds, including terpenoids, flavonoids, and polyacetylenes, some of which have been utilized in traditional medicine.[2][3]

The localization of (7R*)-opposit-4(15)-ene-1β,7-diol in the aerial parts (i.e., stems, leaves, and flowers) provides a crucial directive for harvesting and subsequent extraction processes. The concentration of secondary metabolites in plants can vary depending on factors such as geographical location, season, and developmental stage. Therefore, for reproducible isolation of the target compound, it is imperative to standardize the collection protocol for the plant material.

Isolation and Purification: A Step-by-Step Technical Workflow

The successful isolation of a specific natural product from a complex botanical matrix is a multi-step process that demands a systematic and rational approach. The following protocol is a synthesized methodology based on established principles of natural product chemistry, designed to guide researchers in obtaining pure (7R*)-opposit-4(15)-ene-1β,7-diol from its natural sources.

Experimental Protocol: Isolation of (7R)-opposit-4(15)-ene-1β,7-diol*

1. Plant Material Collection and Preparation:

-

Step 1.1: Collection. Harvest the fresh aerial parts of Erigeron annuus or Erigeron sumatrensis during the flowering season to potentially maximize the yield of secondary metabolites.

-

Step 1.2: Drying. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, to prevent the degradation of thermolabile and photolabile compounds.

-

Step 1.3: Grinding. Once thoroughly dried, grind the plant material into a coarse powder to increase the surface area for efficient solvent extraction.

2. Extraction:

-

Step 2.1: Solvent Selection. Macerate the powdered plant material with a solvent of mid-polarity, such as methanol or a mixture of dichloromethane and methanol. The choice of solvent is critical; it must be capable of efficiently solubilizing the target sesquiterpenoid diol while minimizing the co-extraction of highly polar or non-polar impurities.

-

Step 2.2: Maceration. Submerge the powdered plant material in the chosen solvent at room temperature for an extended period (e.g., 72 hours), with occasional agitation to enhance extraction efficiency.

-

Step 2.3: Filtration and Concentration. Filter the mixture to separate the plant debris from the solvent extract. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Chromatographic Purification:

-

Step 3.1: Initial Fractionation (VLC). Subject the crude extract to Vacuum Liquid Chromatography (VLC) on silica gel. This initial step allows for a coarse separation of the extract into fractions of varying polarity by eluting with a stepwise gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Step 3.2: Column Chromatography (CC). The fractions containing the target compound, as identified by Thin Layer Chromatography (TLC) analysis, are then subjected to repeated column chromatography over silica gel. A finer solvent gradient (e.g., n-hexane-ethyl acetate) is employed to achieve a higher degree of separation.

-

Step 3.3: Preparative TLC/HPLC. For the final purification step, preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18 for reversed-phase) and mobile phase can be utilized to isolate the compound to a high degree of purity.

Workflow Visualization

Caption: A generalized workflow for the isolation of (7R*)-opposit-4(15)-ene-1β,7-diol.

Structural Elucidation: Spectroscopic Characterization

The definitive identification of an isolated natural product relies on a comprehensive analysis of its spectroscopic data. The structure of (7R*)-opposit-4(15)-ene-1β,7-diol was elucidated using a combination of modern spectroscopic techniques.[1]

| Spectroscopic Technique | Key Observational Insights |

| Mass Spectrometry (MS) | Provides the molecular weight and elemental composition of the compound, confirming the molecular formula as C₁₅H₂₆O₂.[4] |

| Infrared (IR) Spectroscopy | Reveals the presence of hydroxyl (-OH) functional groups through characteristic broad absorption bands. |

| ¹H NMR Spectroscopy | Determines the number and types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. |

| ¹³C NMR Spectroscopy | Indicates the number of carbon atoms and their hybridization state (sp³, sp², sp). |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the complete carbon skeleton and the precise placement of functional groups by correlating proton and carbon signals. |

The relative stereochemistry of the molecule is determined through Nuclear Overhauser Effect (NOE) experiments, which provide information about the spatial proximity of protons.

Biological Activities and Future Directions

While specific biological activity data for (7R)-opposit-4(15)-ene-1β,7-diol is not extensively documented in publicly available literature, other sesquiterpenoids isolated from the Erigeron genus have demonstrated a range of pharmacological effects, including anti-inflammatory and antitumor activities.[3][5] This suggests that (7R)-opposit-4(15)-ene-1β,7-diol and its derivatives could be promising candidates for further investigation in drug discovery programs.

The isolation and characterization of this compound from Erigeron annuus and Erigeron sumatrensis enriches our understanding of the chemical diversity of this genus and provides a valuable starting point for semi-synthetic modifications to explore structure-activity relationships (SAR). Future research should focus on the comprehensive evaluation of the biological activities of this sesquiterpenoid diol to unlock its full therapeutic potential.

References

- Itokawa, H., et al. (1983). Five New Sesquiterpenoids and a New Diterpenoid from Erigeron annuus (L.) PERS., Erigeron philadelphicus L. and Erigeron sumatrensis RETZ. Chemical & Pharmaceutical Bulletin, 31(4), 1432-1435.

- Rana, R., et al. (2023). Phytochemistry and biological activity of Erigeron annuus (L.) Pers. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2331–2346.

-

PhytoBank. (2015). (7R*)-opposit-4(15)-en-1beta,7-diol (PHY0103742). Retrieved from [Link]

- Li, X., et al. (2005). New sesquiterpenes from Erigeron annus. Planta Medica, 71(3), 268-272.

-

PubChem. (n.d.). (7R*)-opposit-4(15)-en-1beta,7-diol. Retrieved from [Link]

-

Rana, R., et al. (2023). Phytochemistry and biological activity of Erigeron annuus (L.) Pers. Naunyn-Schmiedeberg's Archives of Pharmacology, 396(10), 2331–2346. Retrieved from [Link]

Sources

- 1. Five new sesquiterpenoids and a new diterpenoid from Erigeron annuus (L.) PERS., Erigeron philadelphicus L. and Erigeron sumatrensis RETZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytochemistry and biological activity of Erigeron annuus (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PhytoBank: Showing (7R*)-opposit-4(15)-en-1beta,7-diol (PHY0103742) [phytobank.ca]

- 5. New sesquiterpenes from Erigeron annus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of Oppositane Sesquiterpenoids: The Case of 4(15)-Oppositene-1,7-diol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Sesquiterpenoids, a diverse class of C15 isoprenoid natural products, exhibit a remarkable range of biological activities, making them attractive targets for pharmaceutical and biotechnological applications. Their structural complexity arises from intricate enzymatic cascades, primarily initiated by terpene synthases (TPS) and further tailored by enzymes such as cytochrome P450 monooxygenases (P450s). This guide provides an in-depth exploration of the biosynthetic pathway leading to oppositane-type sesquiterpenoids, using 4(15)-oppositene-1,7-diol as a representative example. We will dissect the journey from the universal precursor, farnesyl pyrophosphate (FPP), through the key cyclization and hydroxylation steps, and detail the modern experimental workflows used to elucidate such pathways.

The Foundation: From Isoprene Units to a Universal Precursor

All terpenoids, including sesquiterpenoids, are biosynthesized from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[1][2] These precursors are generated via two primary metabolic routes: the mevalonate (MVA) pathway, typically active in the cytosol of eukaryotes, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids of plants and many bacteria.[2][3][4]

A prenyltransferase enzyme, specifically FPP synthase, catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule to yield the C15 acyclic precursor, (2E,6E)-farnesyl pyrophosphate (FPP).[5][6] This molecule is the central branching point for the synthesis of all sesquiterpenoids, as well as other important metabolites like steroids.[7]

The Genesis of Skeletal Diversity: FPP Cyclization by Terpene Synthases

The immense structural diversity of sesquiterpenoids is primarily generated in the first committed step: the cyclization of FPP, catalyzed by a vast family of enzymes known as sesquiterpene synthases (sesqui-TPS).[3][5] These enzymes are metabolic gatekeepers, transforming the linear FPP into a multitude of cyclic and acyclic hydrocarbon or alcohol scaffolds.[2]

The Carbocation Cascade Mechanism

The catalytic process begins with the divalent metal ion (typically Mg²⁺)-dependent ionization of FPP. The enzyme facilitates the departure of the pyrophosphate group, generating a highly reactive farnesyl carbocation.[8] The sesqui-TPS active site then acts as a template, folding the flexible FPP molecule into a specific conformation and shielding the reactive carbocation intermediates from premature quenching by water. This precise control guides a complex cascade of intramolecular cyclizations, hydride shifts, and rearrangements, ultimately leading to a specific sesquiterpenoid skeleton.[2][8] The cascade is terminated by deprotonation to yield an olefin or by the addition of a water molecule to form an alcohol.

Postulated Cyclization to the Oppositane Skeleton

The formation of the oppositane skeleton, a bicyclic structure characterized by a fused cyclobutane and cycloheptane ring system, proceeds through a specific and complex carbocation cascade. While the exact enzyme is often organism-specific, the general mechanism can be postulated:

-

Ionization: FPP is ionized to the (2E,6E)-farnesyl cation.

-

Isomerization & 1,10-Cyclization: The farnesyl cation isomerizes to the (2Z,6E)-farnesyl cation (nerolidyl cation), which is more amenable to certain cyclizations. An initial C1-C10 bond formation generates a 10-membered germacrenyl A cation intermediate.

-

Transannular Cyclization: A subsequent C6-C7 cyclization (a transannular ring closure) within the 10-membered ring forms the characteristic 4,7-fused ring system of the oppositane scaffold, yielding an oppositoyl cation.

-

Termination: The cascade is terminated by deprotonation, likely at C15, to form a stable olefin such as 4(15)-oppositene, or by quenching with water to form an alcohol like oppositol.

Functionalization and Tailoring: Hydroxylation by Cytochrome P450s

The initial hydrocarbon skeletons produced by sesqui-TPS are often further modified by "tailoring" enzymes, which add functional groups that contribute to the compound's biological activity. Among the most crucial of these are the cytochrome P450 monooxygenases (P450s).[2]

P450s are heme-containing enzymes that catalyze the regio- and stereoselective hydroxylation of C-H bonds, a chemically challenging reaction.[9][10] In the biosynthesis of this compound, two distinct hydroxylation events are required, catalyzed by one or more specific P450s:

-

C1 Hydroxylation: A P450 enzyme introduces a hydroxyl group at the C1 position of the oppositane scaffold.

-

C7 Hydroxylation: A second hydroxylation event occurs at the C7 position.

These reactions convert a precursor like 4(15)-oppositene into the final diol product. The overall pathway is a prime example of how two enzyme classes, TPS and P450s, work in concert to generate complex natural products.

Below is a diagram illustrating the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway for this compound from FPP.

A Practical Guide: Elucidating the Pathway

Identifying the specific genes and characterizing the enzymes responsible for a biosynthetic pathway is a central task in natural product research. This requires a multi-step, integrated approach.

Gene Discovery and Heterologous Expression

The first step is to identify the candidate genes encoding the sesqui-TPS and P450s. This is often achieved through genome mining of the source organism (e.g., a plant or fungus).[11][12] Once candidate genes are identified, they are cloned into an expression vector for heterologous expression in a well-characterized host, such as Escherichia coli or Saccharomyces cerevisiae.[5][11][13] This allows for the production of sufficient quantities of the enzyme for in vitro characterization.

Protocol 1: Heterologous Expression of a Putative Terpene Synthase in E. coli

-

Gene Amplification: Amplify the full-length candidate TPS gene from the source organism's cDNA using PCR.

-

Cloning: Clone the PCR product into a suitable E. coli expression vector (e.g., pET-28a) containing an inducible promoter (e.g., T7) and a purification tag (e.g., His-tag).

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Shift the culture to a lower temperature (e.g., 18°C) and incubate for 16-24 hours.

-

Cell Harvest & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press.

-

Purification: Clarify the lysate by centrifugation and purify the soluble recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

-

Verification: Verify the purity and size of the protein using SDS-PAGE.

In Vitro Enzyme Assays and Product Identification

With purified enzyme in hand, its function can be tested directly.

Protocol 2: In Vitro Terpene Synthase Assay and Product Extraction

-

Reaction Setup: In a glass vial, combine assay buffer (e.g., 50 mM HEPES, pH 7.2), 10 mM MgCl₂, 10 µM purified TPS enzyme, and 50 µM FPP. Set up a negative control reaction without the enzyme.

-

Incubation: Overlay the aqueous reaction mixture with an organic solvent (e.g., pentane or hexane) to trap volatile terpene products. Incubate at 30°C for 1-4 hours.

-

Extraction: Vortex the vial vigorously to extract the products into the organic layer.

-

Concentration: Carefully remove the organic layer and dry it over anhydrous Na₂SO₄. Concentrate the extract to a small volume (e.g., 50 µL) under a gentle stream of nitrogen.[14]

-

Analysis: Analyze the concentrated extract using GC-MS.

Structural Elucidation via GC-MS and NMR

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the workhorse for analyzing the volatile products of TPS reactions.[15][16] The sample is separated by gas chromatography based on volatility and polarity, and the eluted compounds are fragmented and detected by mass spectrometry. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for tentative identification.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel compounds or for unambiguous structure confirmation, NMR is essential.[19][20][21] This requires scaling up the enzymatic reaction to produce a sufficient quantity of the product for analysis (typically >1 mg). A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is used to determine the precise chemical structure, including connectivity and relative stereochemistry.

Table 1: Representative ¹³C and ¹H NMR Data for an Oppositane Scaffold (Note: This is generalized data for illustrative purposes. Actual chemical shifts will vary.)

| Carbon No. | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | ~75.2 | 3.85 (dd, 10.5, 4.5) |

| 2 | ~35.1 | 1.90 (m), 1.65 (m) |

| 3 | ~28.4 | 1.75 (m) |

| 4 | ~150.1 | - |

| 5 | ~40.3 | 2.10 (m) |

| 6 | ~45.6 | 2.25 (m) |

| 7 | ~78.9 | 4.15 (t, 8.0) |

| 8 | ~33.2 | 1.80 (m) |

| 9 | ~25.5 | 1.60 (m) |

| 10 | ~50.8 | 2.05 (m) |

| 11 | ~42.1 | 2.30 (m) |

| 12 | ~22.5 | 1.15 (s) |

| 13 | ~29.8 | 1.05 (d, 7.0) |

| 14 | ~21.7 | 0.95 (d, 7.0) |

| 15 | ~110.4 | 4.95 (s), 4.80 (s) |

The overall workflow for pathway elucidation is summarized in the diagram below.

Caption: Experimental workflow for sesquiterpenoid pathway elucidation.

Conclusion and Future Perspectives

The biosynthesis of this compound is a model for understanding the generation of complex sesquiterpenoids, showcasing the elegant interplay between scaffold-forming terpene synthases and tailoring P450 enzymes. By leveraging modern techniques in genomics, molecular biology, and analytical chemistry, researchers can systematically uncover these intricate pathways. This knowledge not only deepens our understanding of chemical ecology and biodiversity but also provides the genetic tools for metabolic engineering. By combining and engineering these biosynthetic enzymes in microbial hosts, it is possible to achieve sustainable, scalable production of valuable sesquiterpenoids and even create novel "unnatural" natural products for drug discovery and other applications.

References

-

Nakano, C., et al. (2015). Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host.

-

Agger, S. A., et al. (2008). Identification of Sesquiterpene Synthases from Nostoc punctiforme PCC 73102 and Nostoc sp. Strain PCC 7120.

-

Zhang, Y., et al. (2025). Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae.

-

Pazouki, L., & Niinemets, Ü. (2016). Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance.

-

Bohlmann, J., et al. (1998). Plant terpenoid synthases: Molecular biology and phylogenetic analysis.

-

Iizaka, Y., et al. (2025). Oxidation reaction pathway catalyzed by P450s in sesquiterpene biosynthesis.

-

Lauchli, R., et al. (2013). Over decades a deeper understanding of terpene synthases.

-

Beil, F. T., et al. (2019). Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC-MS).

-

Irmisch, S., et al. (2014). GC- MS analysis of sesquiterpenes (A), monoterpenes and diterpenes (B) produced by recombinant PtTPS5, PtTPS6, PtTPS7, PtTPS9, PtTPS10, PtTPS11, PtTPS12, PtTPS13 and PtTPS15.

-

Ling, Y., et al. (2011). Identification and quantification of sesquiterpenes and polyacetylenes in Atractylodes lancea from various geographical origins using GC-MS analysis.

-

Kirby, J., et al. (2014). Production and quantification of sesquiterpenes in Saccharomyces cerevisiae, including extraction, detection and quantification of terpene products and key related metabolites.

-

van Herpen, T. W. J. M., et al. (2010). The reaction mechanism of sesquiterpene production starts with farnesyl diphosphate (FPP).

-

Wang, G., et al. (2025). Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated from Marine Derived Fungus Aspergillus sydowii-HB.

-

Anonymous. (n.d.). Structural information for eudesmanes.

-

Rinkel, J., et al. (2021). Reaction mechanism of the farnesyl pyrophosphate C-methyltransferase towards the biosynthesis of pre-sodorifen pyrophosphate by Serratia plymuthica 4Rx13.

-

Jia, Z., et al. (2007). Structure elucidation and complete NMR spectral assignments of a novel sesquiterpene glycoside from Ixeris sonchifolia.

-

Anonymous. (2017). Farnesyl pyrophosphate is the precursor for the synthesis of sesquiterpenes.

-

Croteau, R., & Gundy, A. (1984). Cyclization of Farnesyl Pyrophosphate to the Sesquiterpene Olefins Humulene and Caryophyllene by an Enzyme System From Sage (Salvia Officinalis).

-

Chen, X. Y., et al. (1996). The Cyclization of Farnesyl Diphosphate and Nerolidyl Diphosphate by a Purified Recombinant δ-Cadinene Synthase.

-

Greenhagen, B. T., et al. (2006). Identifying and manipulating structural determinates linking catalytic specificities in terpene synthases.

-

Denisov, I. G., et al. (2005). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes.

-

Rudolf, J. D., & Chang, C. Y. (2020). Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases.

-

Christianson, D. W. (2017). Structural and Chemical Biology of Terpenoid Cyclases.

-

Rudolf, J. D., & Chang, C. Y. (2020). Terpene synthases in disguise: enzymology, structure, and opportunities of non-canonical terpene synthases.

-

Anonymous. (n.d.). Journal of Natural Products Vol. 86 No. 11.

-

Hamberger, B., & Bohlmann, J. (2015). Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity.

-

Shaik, S., et al. (2023). Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model.

-

Girhard, M., et al. (2015). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways.

-

Booth, J. K., et al. (2017). Terpene synthases from Cannabis sativa.

-

Lauchli, R., et al. (2013). High-Throughput Screening for Terpene-Synthase-Cyclization Activity and Directed Evolution of a Terpene Synthase.

-

Barrero, A. F., et al. (2021). Structures, Occurrences and Biosynthesis of 11,12,13-Tri-nor-Sesquiterpenes, an Intriguing Class of Bioactive Metabolites.

-

Pazouki, L., & Niinemets, Ü. (2016). Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance.

-

Liu, Y., et al. (2024). Class II terpene cyclases: structures, mechanisms, and engineering.

-

Bräuer, L., et al. (2017). Protonation‐Initiated Cyclization by a Class II Terpene Cyclase Assisted by Tunneling.

-

Li, Y., et al. (2024). Four New Sesquiterpene Pyridine Alkaloids from the Roots of Tripterygium wilfordii Hook. f.

-

Elyashberg, M., et al. (2025). Identification and structure elucidation by NMR spectroscopy.

-

Gawas, M., et al. (2016). Dissecting the functional role of polyketide synthases in Dictyostelium discoideum: Biosynthesis of the differentiation regulating factor 4-methyl-5-pentylbenzene-1,3-diol.

-

Mo, M., et al. (2022). Discovery and biosynthesis of macrophasetins from the plant pathogen fungus Macrophomina phaseolina.

-

O'Neill, H. M., et al. (2016). Biosynthetic pathway toward cis‐(+)‐12‐OPDA (4) and undesired side products.

-

ChemFaces. (n.d.). This compound (CAS#640289-58-3).

-

Cantillo, D., & de la Cruz, J. C. (2024). Discovery, Biosynthesis, Total Synthesis, and Biological Activities of Solanapyrones: [4 + 2] Cycloaddition-Derived Polyketides of Fungal Origin.

-

Kneidinger, B., et al. (2003). Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli.

Sources

- 1. Frontiers | Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance [frontiersin.org]

- 2. Frontiers | Terpene Synthases as Metabolic Gatekeepers in the Evolution of Plant Terpenoid Chemical Diversity [frontiersin.org]

- 3. Terpene synthases from Cannabis sativa | PLOS One [journals.plos.org]

- 4. Multi-Substrate Terpene Synthases: Their Occurrence and Physiological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant terpenoid synthases: Molecular biology and phylogenetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. brainkart.com [brainkart.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model [mdpi.com]

- 11. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and biosynthesis of macrophasetins from the plant pathogen fungus Macrophomina phaseolina - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Identifying and manipulating structural determinates linking catalytic specificities in terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. Analysis of sesquiterpene hydrocarbons in grape berry exocarp (Vitis vinifera L.) using in vivo-labeling and comprehensive two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure Elucidation and Complete NMR Spectral Assignments of New Sesquiterpenes Isolated From Marine Derived Fungus Aspergillus sydowii-HB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Structure elucidation and complete NMR spectral assignments of a novel sesquiterpene glycoside from Ixeris sonchifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 4(15)-Oppositene-1,7-diol: A Technical Guide for Preclinical Investigation

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of 4(15)-Oppositene-1,7-diol, a sesquiterpenoid of the oppositane class. While direct pharmacological data on this specific molecule is limited, its structural classification suggests a high probability of significant biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This document outlines a structured, scientifically rigorous approach for researchers and drug development professionals to systematically evaluate its therapeutic potential. We will delve into the rationale behind proposed experimental designs, provide detailed, self-validating protocols, and explore the potential mechanistic underpinnings of its action, with a focus on key signaling pathways such as NF-κB and PI3K/Akt. The overarching goal is to equip research teams with the necessary tools and insights to unlock the pharmacological promise of this intriguing natural product.

Introduction: The Case for Investigating this compound

This compound (CAS No. 640289-58-3) is a bicyclic sesquiterpenoid characterized by the oppositane carbon skeleton.[1][2][3] Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are well-documented for their wide array of biological activities.[4][5][6] Compounds within this broad family have demonstrated potent anti-inflammatory, anticancer, and antimicrobial effects in numerous preclinical studies.[4][6][7][8] The oppositane subclass, while less extensively studied than some other sesquiterpenoid groups, has also been associated with interesting bioactivities.[5]

The structural features of this compound, including its hydroxyl groups and specific stereochemistry, present a compelling case for pharmacological investigation. These functional groups can facilitate interactions with biological macromolecules, potentially modulating key cellular processes. This guide, therefore, proposes a multi-pronged screening approach to elucidate the pharmacological profile of this compound.

Proposed Pharmacological Activities and Investigational Roadmap

Based on the established activities of structurally related sesquiterpenoids, we hypothesize that this compound possesses the following pharmacological properties:

-

Cytotoxic Activity against Cancer Cell Lines: Many sesquiterpenoids exhibit potent cytotoxic effects, making them a rich source for anticancer drug discovery.[4][9]

-

Anti-inflammatory Effects: Sesquiterpenoids are known to modulate inflammatory pathways, often by inhibiting key signaling molecules and enzymes.[10][11][12]

-

Antimicrobial Activity: The chemical diversity of sesquiterpenoids contributes to their ability to inhibit the growth of various pathogenic microorganisms.[13][14][15][16]

The following sections will provide detailed experimental workflows to systematically test these hypotheses.

In Vitro Cytotoxicity Assessment

The initial step in evaluating the anticancer potential of this compound is to assess its cytotoxicity against a panel of human cancer cell lines.

Rationale for Cell Line Selection

A diverse panel of cell lines is crucial to identify potential tumor-specific activity. We recommend including representatives from major cancer types, such as:

-

Breast Cancer: MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative)

-

Lung Cancer: A549 (non-small cell lung cancer)

-

Colon Cancer: HCT116 (colorectal carcinoma)

-

Prostate Cancer: PC-3 (androgen-independent)

-

Leukemia: Jurkat (T-lymphocyte)

Inclusion of a non-cancerous cell line, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs), is essential to determine the therapeutic index and assess general toxicity.[17]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[18]

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in complete culture medium to achieve a final concentration range of 0.1 to 100 µM. Replace the medium in each well with the compound-containing medium. Include vehicle-only controls (DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | IC₅₀ (µM) of Doxorubicin (Positive Control) |

| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| MDA-MB-231 | Breast Adenocarcinoma | Experimental Data | Experimental Data |

| A549 | Lung Carcinoma | Experimental Data | Experimental Data |

| HCT116 | Colorectal Carcinoma | Experimental Data | Experimental Data |

| PC-3 | Prostate Adenocarcinoma | Experimental Data | Experimental Data |

| Jurkat | T-cell Leukemia | Experimental Data | Experimental Data |

| HDF | Normal Fibroblast | Experimental Data | Experimental Data |

Mechanistic Insights: Investigating the PI3K/Akt Signaling Pathway

Should this compound exhibit significant cytotoxicity, investigating its effect on key cancer-related signaling pathways is a logical next step. The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[19][20][21][22][23]

Experimental Workflow: Western Blot Analysis

-

Treatment and Lysis: Treat a highly sensitive cancer cell line with this compound at its IC₅₀ concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of Akt and mTOR.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Evaluation of Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Natural products are a promising source of novel anti-inflammatory agents.[11][12][24][25]

Experimental Model: Lipopolysaccharide (LPS)-Stimulated Macrophages

RAW 264.7 murine macrophages are a widely used and well-characterized model for studying inflammation in vitro. Stimulation with LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound (0.1 to 100 µM) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the NO concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production.

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[26][27][28][29][30]

Experimental Workflow: Immunofluorescence for NF-κB p65 Nuclear Translocation

-

Cell Culture and Treatment: Grow RAW 264.7 cells on coverslips. Pre-treat with this compound at a pre-determined effective concentration, followed by LPS stimulation for 1 hour.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

-

Immunostaining: Block non-specific binding and incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody.

-

Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. In unstimulated cells, p65 will be localized in the cytoplasm. Upon LPS stimulation, it will translocate to the nucleus. Assess the ability of this compound to prevent this translocation.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity Screening

The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Natural products are a historically significant source of such compounds.[16]

Selection of Microbial Strains

A representative panel of pathogenic microorganisms should be used for initial screening:

-

Gram-positive Bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)

-

Gram-negative Bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

-

Fungus: Candida albicans (ATCC 90028)

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][15]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well. Include positive controls (microorganism and broth), negative controls (broth only), and a standard antibiotic control (e.g., ampicillin for bacteria, amphotericin B for fungi).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is cidal or static, subculture the contents of the clear wells onto agar plates. The lowest concentration that results in no growth on the agar is the MBC/MFC.

Data Presentation

| Microorganism | Type | MIC (µg/mL) of this compound | MBC/MFC (µg/mL) of this compound | MIC (µg/mL) of Standard Antibiotic |

| Staphylococcus aureus | Gram-positive | Experimental Data | Experimental Data | Experimental Data |

| Escherichia coli | Gram-negative | Experimental Data | Experimental Data | Experimental Data |

| Candida albicans | Fungus | Experimental Data | Experimental Data | Experimental Data |

Future Directions and Concluding Remarks

The experimental framework outlined in this guide provides a robust starting point for the pharmacological evaluation of this compound. Positive results in any of these primary screens should be followed by more in-depth mechanistic studies, including but not limited to:

-

Advanced Cytotoxicity Studies: Apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and investigation of other relevant signaling pathways.

-

In-depth Anti-inflammatory Assessment: Measurement of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) by ELISA and investigation of upstream signaling components.

-

Broad-spectrum Antimicrobial Profiling: Testing against a wider panel of clinical isolates, including resistant strains.

The exploration of natural products like this compound is a critical endeavor in the quest for novel therapeutic agents. A systematic and mechanistically informed approach, as detailed herein, is paramount to successfully translating the potential of such compounds from the bench to the clinic.

References

- Castellino, R. C., & De Smaele, E. (2010). PI3K/Akt signalling pathway and cancer. Journal of Clinical Oncology, 28(15_suppl), e13036-e13036.

-

Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2(1), 1-9.[26]

-

Wikipedia contributors. (2024). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia.[20]

-

Rascio, F., Spadaccino, F., Rocchetti, M. T., Castellano, G., & Stallone, G. (2021). The pathogenic role of PI3K/AKT pathway in cancer onset and drug resistance: an updated review. Cancers, 13(16), 3949.[21]

-

Gaestel, M., & Mengel, A. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023.[27]

-

Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2020). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular cancer, 19(1), 1-28.[22]

-

Lawrence, T. (2009). The nuclear factor NF-κB pathway in inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651.[28]

-

Manning, B. D., & Toker, A. (2017). AKT/PKB signaling: navigating the network. Cell, 169(3), 381-405.[23]

-

McDaniel, J. S., Pilkenton, M., & Postlethwaite, A. E. (2019). NF-kappaB signaling pathways in neurological inflammation: a mini review. Frontiers in neurology, 10, 1073.[29]

-

Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian journal of microbiology, 38, 369-380.[15]

-

Chand, S., & Singh, R. (2004). Rapid screening of the antimicrobial activity of extracts and natural products. Journal of pharmaceutical and biomedical analysis, 35(4), 831-837.[14]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.

- PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB.

-

Kavanagh, K. (2007). Rapid screening of antimicrobial activity of extracts and natural products. Methods in molecular biology (Clifton, N.J.), 356, 15-22.[31]

- Arbor Assays. (2020).

-

Setiawati, A., & Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. Indonesian Journal of Pharmacy, 33(3), 279-291.[32]

-

Sowndhararajan, K., & Kim, S. (2016). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Food science and biotechnology, 25(5), 1509-1515.[25]

-

Rivera, D., & Uribe, D. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Molecules (Basel, Switzerland), 24(11), 2056.[17]

-

MacNeil, A. J., Fana, M., & Mitchell, D. A. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS infectious diseases, 9(6), 1185-1196.[16]

-

Sari, D. R. T., & Farabi, K. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Molecules, 28(12), 4874.[4]

-

Rahman, M. M., & Islam, M. R. (2022). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 27(19), 6296.[10]

-

Ferchmin, P. A., & Erecinska, M. (2019). Anti-Inflammatory Properties of Plant Derived Natural Products-A Systematic Review. Current pharmaceutical design, 25(25), 2745-2767.[11]

-

Abu-Izneid, T., & Zaid, H. (2020). Anti-Inflammatory Activity of Natural Products. Molecules, 25(16), 3733.[12]

- ResearchGate. (2021). Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines.

-

Talib, W. H., & Mahasneh, A. M. (2010). Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. Journal of Animal and Veterinary Advances, 9(24), 3092-3097.[18]

-

Sari, D. R. T., & Farabi, K. (2023). Sesquiterpenoids from Meliaceae Family and Their Biological Activities. Molecules, 28(12), 4874.[5]

- ChemFaces. (n.d.). This compound (CAS#640289-58-3).

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[33]

-

Lalko, J., & Api, A. M. (2008). Antioxidant, pro-oxidant and other biological activities of sesquiterpenes. Food and chemical toxicology, 46(6), 1979-1996.[6]

- MySkinRecipes. (n.d.). This compound.

-

Fraga, B. M. (2015). Biological activity of natural sesquiterpenoids containing a gem-dimethylcyclopropane unit. Natural product reports, 32(6), 833-853.[7]

-

Ganyun, V. V., & Ganyun, A. A. (2018). Phytomedicinal aspects of sesquiterpenoid peroxides: Origin, structures and biological activity. OAHOST, 4(1), 1-10.[8]

- Pharmaffiliates. (n.d.). CAS No: 640289-58-3 | Chemical Name: this compound.

-

Liu, D., Dijkstra, D., de Vries, J. B., & Wikström, H. V. (2008). A novel synthesis and pharmacological evaluation of a potential dopamine D1/D2 agonist: 1-propyl-1, 2, 3, 4, 4a, 5, 10, 10a-octahydrobenzo [g] quinoline-6, 7-diol. Bioorganic & medicinal chemistry, 16(6), 3438-3444.[34]

- Cheméo. (n.d.). Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties.

- National Center for Biotechnology Information. (n.d.). 1,7-Heptanediol.

Sources

- 1. This compound (CAS#640289-58-3); 4(15),11-Oppositadien-1-ol (CAS#703... | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound [myskinrecipes.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. mdpi.com [mdpi.com]

- 5. Sesquiterpenoids from Meliaceae Family and Their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant, pro-oxidant and other biological activities of sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. oatext.com [oatext.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Anti-Inflammatory Properties of Plant Derived Natural Products - A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-Inflammatory Activity of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchers.mq.edu.au [researchers.mq.edu.au]

- 15. scielo.br [scielo.br]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 21. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 23. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 24. arborassays.com [arborassays.com]

- 25. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

- 28. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 30. purformhealth.com [purformhealth.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 34. A novel synthesis and pharmacological evaluation of a potential dopamine D1/D2 agonist: 1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-6,7-diol - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 4(15)-Oppositene-1,7-diol for Research and Development

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

4(15)-Oppositene-1,7-diol is a bicyclic sesquiterpenoid diol belonging to the eudesmane class of natural products. As interest in sesquiterpenoids for pharmaceutical and other applications grows, a thorough understanding of their fundamental physicochemical properties is critical for formulation, storage, and experimental design. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound in common laboratory solvents. In the absence of direct experimental data in publicly accessible literature, this document synthesizes information from structurally analogous compounds and outlines authoritative, standardized protocols for researchers to empirically determine these crucial parameters. This guide presents detailed methodologies for solubility assessment via the shake-flask method and for stability evaluation through forced degradation (stress testing) studies, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction to this compound

This compound (CAS No. 640289-58-3) is a sesquiterpenoid with the molecular formula C₁₅H₂₆O₂ and a molecular weight of approximately 238.37 g/mol [1][2]. Sesquiterpenoids are a diverse class of 15-carbon isoprenoids that are widely distributed in the plant kingdom and are known for a broad spectrum of biological activities[3]. The structure of this compound, featuring a rigid bicyclic hydrocarbon skeleton and two polar hydroxyl (-OH) groups, dictates its physicochemical behavior, including its solubility and stability profiles. Understanding these properties is a prerequisite for any scientific investigation, from initial biological screening to advanced formulation development.

Predicted Physicochemical Properties and Solubility Profile

Theoretical Considerations

The solubility of an organic molecule is governed by the principle of "like dissolves like." The structure of this compound is amphiphilic; it possesses a large, non-polar sesquiterpenoid backbone and two polar hydroxyl groups capable of acting as hydrogen bond donors and acceptors.

-

Non-Polar Character: The C15 hydrocarbon skeleton is lipophilic and will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

-

Polar Character: The two hydroxyl groups introduce polarity and the ability to form hydrogen bonds, which will facilitate solubility in polar protic solvents like alcohols and, to a lesser extent, water.

A key indicator for predicting solubility is the octanol-water partition coefficient (logP). While a value for this compound is not published, a closely related isomer, Opposit-7(11)-en-1β,4β-diol, has a calculated logP of 2.891 and a calculated water solubility (logS) of -3.77[4]. These values suggest that the compound is significantly more soluble in lipids/oils than in water and can be classified as poorly water-soluble.

Predicted Solubility in Common Laboratory Solvents

Based on these theoretical principles, a qualitative and estimated quantitative solubility profile for this compound is presented in Table 1. These predictions should be confirmed experimentally using the protocol outlined in Section 3.0.

Table 1: Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Polarity Index | Predicted Solubility | Rationale for Prediction |

| Water | Polar Protic | 10.2 | Very Low (<0.1 mg/mL) | The large non-polar backbone dominates over the two hydroxyl groups. |

| Methanol | Polar Protic | 5.1 | High (>10 mg/mL) | The alcohol can hydrogen bond with the diol and solvate the hydrocarbon chain. |

| Ethanol | Polar Protic | 4.3 | High (>10 mg/mL) | Similar to methanol, provides a good balance of polarity and non-polarity. |

| Isopropanol | Polar Protic | 3.9 | Moderate to High | Increased hydrocarbon character may slightly enhance solvation of the backbone. |

| Acetonitrile | Polar Aprotic | 5.8 | Moderate | Lacks hydrogen bond donating ability, reducing interaction with the diols. |

| Acetone | Polar Aprotic | 5.1 | High | Good general-purpose solvent for moderately polar compounds. |

| DMSO | Polar Aprotic | 7.2 | Very High | A powerful polar aprotic solvent capable of dissolving a wide range of compounds. |

| DCM | Weakly Polar | 3.1 | Moderate to High | Can effectively solvate the large lipophilic portion of the molecule. |

| Hexane | Non-Polar | 0.1 | Low | The two polar hydroxyl groups will significantly limit solubility in a purely non-polar solvent. |

Protocol for Experimental Solubility Determination

To obtain definitive solubility data, the Shake-Flask method is the universally recognized gold-standard for determining equilibrium solubility[5][6]. It is a robust and reliable technique that measures the saturation concentration of a compound in a given solvent at a specific temperature.

Workflow for Solubility Determination

The following diagram outlines the key steps in the shake-flask solubility determination process.

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a series of glass vials (in triplicate for each solvent). An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial[7].

-

Solvent Addition: Add a precise volume (e.g., 1-2 mL) of the desired laboratory solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period, typically 24 to 72 hours, to allow the system to reach thermodynamic equilibrium[7][8].

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for the solid to sediment.

-

Sampling: Carefully withdraw a sample of the supernatant. Immediately filter the sample through a syringe filter (e.g., 0.22 µm, compatible with the solvent) to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility[7].

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used for accurate quantification[6].

-

Reporting: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Results should be reported in standard units such as mg/mL or molarity (M).

Stability Profile and Forced Degradation Studies

The stability of a natural product is a critical parameter that influences its shelf-life, biological activity, and safety. Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop a stability-indicating analytical method[9][10].

Factors Affecting Stability

For a sesquiterpenoid diol like this compound, the primary routes of degradation are likely to be:

-

Hydrolysis: While generally stable, extreme pH conditions (strong acid or base) could potentially catalyze dehydration or rearrangement reactions involving the hydroxyl groups.

-

Oxidation: The allylic double bond and tertiary carbons in the structure may be susceptible to oxidation, especially in the presence of oxidizing agents or free radicals[11].

-

Thermolysis: High temperatures can provide the energy needed for various degradation reactions, including dehydration.

-

Photolysis: Exposure to UV or high-intensity visible light can induce photochemical reactions, particularly if chromophores are present or form upon initial degradation.

Protocol for a Forced Degradation Study

A comprehensive forced degradation study should be performed to understand the intrinsic stability of this compound. The goal is to achieve 5-20% degradation of the active substance to ensure that degradation products are formed at detectable levels without completely destroying the molecule[9][12].

Table 2: Recommended Conditions for a Forced Degradation Study

| Stress Condition | Reagent / Condition | Typical Duration | Rationale |

| Acid Hydrolysis | 0.1 M HCl | Up to 72 hours | To evaluate stability to acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | Up to 72 hours | To evaluate stability to alkaline environments. |

| Oxidation | 3% H₂O₂ | Up to 24 hours | To assess susceptibility to oxidative degradation. |

| Thermal Stress | 60-80 °C (Solid & Solution) | Up to 7 days | To determine the effect of high temperature on stability. |

| Photostability | ICH Option 2: 1.2 million lux hours & 200 W h/m² UV | Variable | To assess degradation upon exposure to light.[12][13] |

Workflow for Stability Assessment

The following diagram illustrates the process of conducting a forced degradation study and developing a stability-indicating method.

Caption: Forced Degradation and Method Development Workflow.

Development of a Stability-Indicating Analytical Method

A critical outcome of a forced degradation study is the development of a stability-indicating analytical method, typically an HPLC method[14][15].

-

Method Development: Analyze the stressed samples. The chromatographic conditions (column, mobile phase, gradient, flow rate, detection wavelength) must be optimized to achieve baseline separation between the intact this compound peak and all degradation product peaks[16].

-

Specificity and Peak Purity: The specificity of the method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[17]. Peak purity analysis using a photodiode array (PDA) detector is essential to confirm that the parent peak is free from any co-eluting degradants.

-

Mass Balance: The mass balance is calculated to account for all of the drug substance after degradation. The sum of the assay of the intact drug and the levels of all degradation products should ideally be close to 100% of the initial assay value, demonstrating that all major degradants have been detected[17].

Recommendations for Handling and Storage

Based on the predicted stability profile of a sesquiterpenoid diol, the following handling and storage recommendations are provided to ensure the integrity of this compound:

-

Storage: The compound should be stored as a solid in a tightly sealed container, protected from light, at a low temperature (e.g., -20°C or 4°C).

-

Solution Preparation: Stock solutions should be prepared fresh in a high-purity solvent like methanol, ethanol, or DMSO. For long-term storage, solutions should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Handling: Avoid exposure to strong acids, bases, and oxidizing agents unless part of a specific experimental protocol. Protect solutions from direct light.

Conclusion

While specific experimental data for this compound remains to be published, a robust scientific framework allows for the prediction of its solubility and stability. It is anticipated to be a lipophilic compound with low aqueous solubility but good solubility in polar organic solvents like alcohols and DMSO. Its stability is likely to be compromised by harsh pH, oxidative, and high-temperature conditions. This guide provides the necessary theoretical background and detailed, actionable protocols for researchers to empirically determine these critical parameters. The application of these standardized methods will generate reliable data, enabling the effective use of this compound in scientific research and drug development endeavors.

References

-

B-On-Demand. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?[Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Fukuda, T., et al. (2018). β-Eudesmol, an Oxygenized Sesquiterpene, Reduces the Increase in Saliva 3-Methoxy-4-Hydroxyphenylglycol After the "Trier Social Stress Test" in Healthy Humans. Nutrients, 11(1), 9. [Link]

-

University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Waters Corporation. Stability-Indicating HPLC Method Development. vscht.cz. [Link]

-

Indian Journal of Natural Sciences. (2014). HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth.[Link]

-

Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3). [Link]

-

Chidley, C., et al. (2023). Sesquiterpene-evoked phytochemical toxicity in PC12 neuronal cells reveals a variable degree of oxidative stress and alpha-tocopherol and glutathione-dependent protection. Toxicology Reports, 11, 143-154. [Link]

-

Boppy, S., et al. (2025). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 15(02), 114-126. [Link]

-

ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. [Link]

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. [Link]

-

SGS. (2011, January). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

-

Hefter, G., & Tomkins, R. P. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave. [Link]

-

Stan, M. S., & Pe-Piper, G. (2022). The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation. International Journal of Molecular Sciences, 23(23), 15269. [Link]

-

Cheméo. (n.d.). Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties. [Link]

-

Pharmaffiliates. (n.d.). CAS No : 640289-58-3 | Chemical Name : this compound. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound (CAS#640289-58-3); 4(15),11-Oppositadien-1-ol (CAS#703... | Manufacturer ChemFaces [chemfaces.com]

- 3. mdpi.com [mdpi.com]

- 4. Opposit-7(11)-en-1«beta»,4«beta»-diol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. enamine.net [enamine.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. longdom.org [longdom.org]

- 11. Sesquiterpene-evoked phytochemical toxicity in PC12 neuronal cells reveals a variable degree of oxidative stress and alpha-tocopherol and glutathione-dependent protection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 14. tnsroindia.org.in [tnsroindia.org.in]

- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 16. web.vscht.cz [web.vscht.cz]

- 17. sgs.com [sgs.com]

A Technical Guide to the Preliminary In Vitro Cytotoxic Screening of 4(15)-Oppositene-1,7-diol

Abstract

The exploration of natural products for novel therapeutic agents remains a cornerstone of oncological research. Sesquiterpenoids, a diverse class of secondary metabolites, have demonstrated significant potential as cytotoxic compounds. This technical guide provides a comprehensive, field-proven framework for the preliminary in vitro screening of 4(15)-Oppositene-1,7-diol, a representative sesquiterpenoid, to evaluate its cytotoxic and potential pro-apoptotic effects. This document is structured to guide researchers and drug development professionals through a logical, multi-tiered assay system, from initial viability screening to preliminary mechanistic insights. The protocols herein are designed as self-validating systems, emphasizing the scientific rationale behind experimental choices to ensure robust and reproducible data generation.

Introduction: The Rationale for Screening Novel Natural Products

The vast chemical diversity of natural products provides a rich source for the discovery of new anticancer agents.[1][2] Many successful chemotherapeutic drugs, including paclitaxel and vincristine, originated from natural sources.[3] The initial and most critical step in this discovery pipeline is the systematic in vitro screening of purified compounds to identify those with potent and selective cytotoxicity against cancer cells.[4]

This guide uses this compound, a sesquiterpenoid alcohol, as an exemplar molecule to illustrate this screening process. The core objective is not merely to determine if a compound is toxic, but to ascertain its potency (IC₅₀), its selectivity for cancer cells over non-cancerous cells, and the preliminary mechanism of cell death, specifically investigating hallmarks of apoptosis.

The Multi-Assay Approach: Building a Coherent Cytotoxicity Profile

-

Primary Screening (Metabolic Viability): An initial broad screen to assess the compound's effect on cell metabolic activity, which is a proxy for viability. The MTT assay is the gold standard for this purpose.[5]

-

Secondary Screening (Membrane Integrity): To confirm cytotoxicity by measuring a different cellular health indicator—the integrity of the plasma membrane. The Lactate Dehydrogenase (LDH) release assay serves this role perfectly.

-

Preliminary Mechanistic Insight (Apoptosis): To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), a preferred mechanism for anticancer drugs. Caspase activity assays are direct functional measures of the apoptotic cascade.[6]

Figure 1: A tiered experimental workflow for cytotoxicity screening.

Foundational Component: Cell Line Selection and Culture

The choice of cell lines is paramount for generating relevant data. A well-selected panel allows for the assessment of both broad-spectrum activity and potential tissue-specific selectivity.

Rationale for Selected Cell Lines

-

HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, known for its robustness. It serves as a general model for aggressive cancers.[7][8][9]

-

HepG2 (Human Hepatocellular Carcinoma): This liver cancer cell line is crucial because the liver is the primary site of drug metabolism. High toxicity against HepG2 cells can be a flag for potential hepatotoxicity.[10][11][12]

-

MCF-7 (Human Breast Adenocarcinoma): Represents a hormone-dependent cancer, as it expresses estrogen receptors. It is a key model for the most common type of breast cancer.[13][14]

-

HEK-293 (Human Embryonic Kidney): Used as a non-cancerous control to determine the selectivity of the test compound. While it is an immortalized cell line and not truly "normal," it is a widely accepted standard for initial selectivity studies.[15][16][17] It's important to acknowledge that these cells lack normal pRb and p53 functions due to viral protein expression.[15][18]

Standard Cell Culture Protocol

-

Medium: All cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM).

-

Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Incubation: Cells are cultured at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to ensure exponential growth and viability.

Primary Screening: MTT Metabolic Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[19] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[20] The amount of formazan produced is directly proportional to the number of metabolically active cells.[19]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a 2X stock concentration series of this compound in culture medium. A typical range for a novel compound is 0.1 to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Treatment: Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.[21]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Secondary Screening: LDH Membrane Integrity Assay

The release of lactate dehydrogenase (LDH) into the culture medium is a well-established indicator of plasma membrane damage and cell death. This assay quantifies the activity of this stable cytosolic enzyme in the supernatant.

Detailed Protocol: LDH Release Assay

-

Experimental Setup: Seed and treat cells with this compound in a 96-well plate as described for the MTT assay (Steps 3.1.1 - 3.1.3). Prepare three control wells for each cell line:

-

Vehicle Control: Cells treated with vehicle only (spontaneous LDH release).

-

Positive Control: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 15 minutes before the final step (maximum LDH release).

-

Medium Background: Culture medium without cells.

-

-

Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

-